![molecular formula C44H48P2S B1625181 Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane CAS No. 868851-48-3](/img/structure/B1625181.png)

Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane

Vue d'ensemble

Description

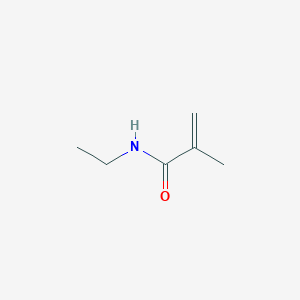

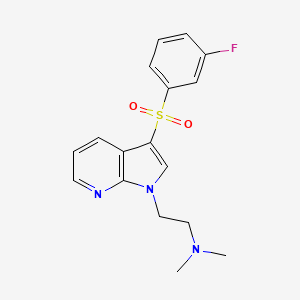

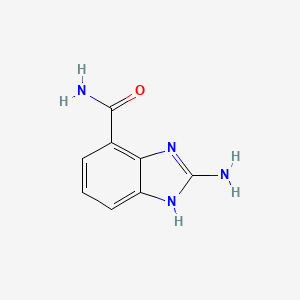

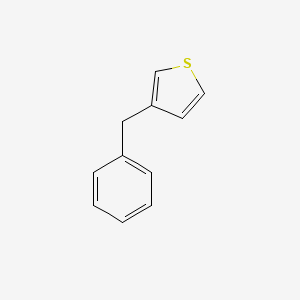

Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane, commonly referred to as “Bis-DPP” , is a complex organic compound. It belongs to the class of phosphine ligands and is widely used in coordination chemistry and catalysis. The compound’s intricate structure combines aromatic rings, a phosphorus center, and a bicyclic framework.

Synthesis Analysis

The synthesis of Bis-DPP involves several steps, including the preparation of the thiophene-based ligand , followed by its reaction with a suitable phosphine precursor. The stereochemistry of the bicyclic system is crucial for its chiral properties. Researchers have developed various synthetic routes to access Bis-DPP with high enantiopurity.Molecular Structure Analysis

- Core Structure : The central phosphorus atom is coordinated to two 3,5-dimethylphenyl groups and the chiral bicyclic ligand. The latter imparts chirality to the compound.

- Stereochemistry : The (1S,4R) configuration ensures optimal binding properties in asymmetric catalysis.

- Aromatic Rings : The phenyl rings contribute to the overall stability and electronic properties of Bis-DPP.

Chemical Reactions Analysis

- Coordination Chemistry : Bis-DPP serves as a versatile ligand in transition metal complexes. It forms stable coordination bonds with metals such as palladium, rhodium, and iridium.

- Catalysis : Bis-DPP-based complexes participate in various catalytic reactions, including asymmetric hydrogenation, cross-coupling, and C–H activation.

- Substitution Reactions : The ligand can undergo ligand exchange reactions, leading to modified complexes.

Physical And Chemical Properties Analysis

- Melting Point : Bis-DPP typically melts at around 150–160°C .

- Solubility : It is soluble in common organic solvents like dichloromethane, toluene, and hexane.

- Color : The compound appears as a yellow to orange solid .

Safety And Hazards

- Bis-DPP is generally considered safe when handled properly.

- However, as with any chemical, precautions should be taken during synthesis and handling.

- Use appropriate protective equipment, work in a well-ventilated area, and follow safety guidelines.

Orientations Futures

- Researchers continue to explore novel applications of Bis-DPP in catalysis and materials science.

- Investigate its behavior in more complex reaction environments.

- Optimize ligand design for specific catalytic processes.

: Wikipedia - Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane

: The New York Times - How Tall Is Mount Everest? For Nepal, It’s a Touchy Question

Propriétés

IUPAC Name |

bis(3,5-dimethylphenyl)-[(1S,4R)-3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48P2S/c1-28-22-29(2)25-36(24-28)46(37-26-30(3)23-31(4)27-37)42-38-20-21-44(9,43(38,7)8)40(42)39-32(5)47-33(6)41(39)45(34-16-12-10-13-17-34)35-18-14-11-15-19-35/h10-19,22-27,38H,20-21H2,1-9H3/t38-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXALFYRSNRCLFG-YWZTWLIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(C4(CCC3C4(C)C)C)C5=C(SC(=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C([C@@]4(CC[C@H]3C4(C)C)C)C5=C(SC(=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468045 | |

| Record name | Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis(3,5-dimethylphenyl)-[(1S,4R)-3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]phosphane | |

CAS RN |

868851-48-3 | |

| Record name | Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)

![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)

![Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde](/img/structure/B1625117.png)

![Pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B1625119.png)

![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)